1-(4-Fluoro-3-methylphenyl)propan-2-ol
Description
Contextualizing Substituted Propan-2-ol Derivatives in Organic Chemistry Research
Substituted propan-2-ol derivatives are a cornerstone in various areas of chemical research, particularly in the development of new therapeutic agents. The propan-2-ol backbone is a common structural motif found in a wide range of biologically active molecules. Researchers have synthesized and evaluated numerous derivatives for various pharmacological activities.
For instance, novel series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been synthesized and investigated as potent sodium (Na+) channel blockers for potential use in the treatment of ischemic stroke. nih.gov Similarly, new 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives have been synthesized and screened for their in vitro antimicrobial activity against various bacteria, including M. tuberculosis, showing good to moderate antibacterial effects. nih.govtandfonline.comresearchgate.net The structural framework of propan-2-ol is also central to certain antifungal agents, with analogues of fluconazole, such as 2-aryl-1-(1,2,4-triazolyl)propan-2-ol derivatives, demonstrating significant antifungal activity. researchgate.net These examples underscore the importance of the propan-2-ol scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.
Significance of Fluoro and Methyl Substituents on Aromatic Systems for Chemical Research
The introduction of fluorine atoms and methyl groups onto aromatic rings is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net These substituents can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity to target proteins, and pharmacokinetic profile.
Fluorine, being the most electronegative element, imparts unique properties. mdpi.comtandfonline.com Its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects are substantial. mdpi.comresearchgate.net The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. mdpi.comresearchgate.nettandfonline.com This can increase the metabolic stability and half-life of a drug. researchgate.net Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups and enhance binding interactions with biological targets through electrostatic or hydrogen bonding interactions. researchgate.netnih.gov
| Substituent | Key Physicochemical Effects | Impact on Biological Properties |
|---|---|---|
| Fluorine | High electronegativity, strong C-F bond, small van der Waals radius. tandfonline.com | Increases metabolic stability, modulates pKa, enhances binding affinity, increases lipophilicity. researchgate.netresearchgate.netnih.gov |
| Methyl | Increases steric bulk, electron-donating (by hyperconjugation). | Increases lipophilicity, can improve binding through hydrophobic interactions, influences molecular conformation. |
Overview of Research Areas Pertaining to 1-(4-Fluoro-3-methylphenyl)propan-2-ol and Related Analogues
While specific research on this compound is not extensively documented in publicly available literature, the research focus on its close structural analogues provides a clear indication of its potential areas of investigation. The primary research thrust for compounds with this scaffold is in medicinal chemistry and pharmacology.
Analogues of this compound are being explored for a variety of therapeutic applications. For example, compounds like (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol and (3R)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-ol are investigated as chiral building blocks in medicinal chemistry. evitachem.comevitachem.com The specific arrangement of substituents on the phenyl ring, combined with the propanol (B110389) side chain, is a key feature in molecules designed as intermediates for pharmaceuticals. For instance, the related compound 3-methylamino-1-(2-thienyl)propan-1-ol is a known intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor. google.com This suggests that this compound could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules.
| Analogue Name | Reported or Potential Research Area |
|---|---|
| 3-Amino-1-(5-indanyloxy)-2-propanol derivatives | Neuroprotective agents (Sodium channel blockers). nih.gov |
| 1,2,3-Triazolyl-quinolinyl-propan-2-ol derivatives | Antimicrobial and antitubercular agents. nih.govtandfonline.comresearchgate.net |
| 2-Aryl-1-(1,2,4-triazolyl)propan-2-ol derivatives | Antifungal agents. researchgate.net |
| (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol | Chiral intermediate in medicinal chemistry. evitachem.com |
| (1S)-3-methylamino-1-(2-thienyl)propan-1-ol | Intermediate for the pharmaceutical Duloxetine. google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-5-9(6-8(2)12)3-4-10(7)11/h3-5,8,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNFJRDHUXYVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 4 Fluoro 3 Methylphenyl Propan 2 Ol
Retrosynthetic Analysis for the Propan-2-ol Moiety
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netepo.org For 1-(4-Fluoro-3-methylphenyl)propan-2-ol, the most logical disconnection occurs at the carbon-oxygen double bond of the corresponding ketone, 1-(4-Fluoro-3-methylphenyl)propan-2-one (B13598385). This ketone is the direct precursor that can be reduced to the target alcohol.
The ketone itself can be envisioned as being formed through a Friedel-Crafts acylation of 1-fluoro-2-methylbenzene with propanoyl chloride or propanoic anhydride (B1165640). This approach, however, may lead to isomeric impurities due to the directing effects of the fluorine and methyl substituents on the aromatic ring. A more controlled approach would involve the synthesis of the aromatic portion and the propanone side chain separately, followed by their coupling.
Enantioselective Synthesis Approaches for this compound
The critical step in the synthesis of this compound is the enantioselective reduction of the prochiral ketone, 1-(4-Fluoro-3-methylphenyl)propan-2-one. nih.gov Various methods have been developed to achieve high enantioselectivity in this transformation.
Asymmetric Reduction Strategies
Asymmetric reduction is a cornerstone of modern organic synthesis, allowing for the conversion of prochiral ketones to chiral alcohols with high enantiomeric excess. nih.gov
Asymmetric catalytic hydrogenation involves the use of a chiral metal catalyst to deliver hydrogen to the two faces of the carbonyl group at different rates. youtube.com Ruthenium and iridium-based catalysts, in particular, have shown great promise in the asymmetric hydrogenation of ketones. For instance, iridium-catalyzed hydrogenation of α-fluoro ketones has been reported as a dynamic kinetic resolution strategy, yielding β-fluoro alcohols with good enantiomeric and diastereomeric selectivities. nih.gov The success of these reactions often depends on the choice of chiral ligand, solvent, and reaction conditions such as temperature and hydrogen pressure. While specific data for the catalytic hydrogenation of 1-(4-Fluoro-3-methylphenyl)propan-2-one is not widely available in the public domain, related studies on similar substrates suggest that high yields and enantiomeric excesses are achievable.
Table 1: Examples of Asymmetric Catalytic Hydrogenation of Ketones
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Ir-MaxPHOX | Various non-chelating olefins | Hydrogenated olefins | Up to 99% | High | nih.gov |
| Rh(COD)(R,R)Me-DuPhos | 2-(3-phenyl-2-propenyl)succinic acid 1-methyl ester | 2-(S)-(3-phenyl-2-propenyl)succinic acid 1-methyl ester | 99% | Quantitative | google.com |
| Rh(COD)(R,R)Me-BPE | 2-cyclohexylidenesuccinic acid 1-methyl ester | 2-(R)-cyclohexylsuccinic acid 1-methyl ester | 96% | 82% | epo.org |
This table presents data for analogous reactions to illustrate the potential of the methodology.
The use of stoichiometric chiral reducing agents, often prepared from readily available chiral sources and metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride, is another effective strategy. nih.gov These reagents create a chiral environment around the hydride source, leading to preferential attack on one face of the ketone. Oxazaborolidines, popularized by Corey, Itsuno, and others, are a prominent class of catalysts used in conjunction with borane (B79455) for the asymmetric reduction of prochiral ketones. These catalysts can be generated in situ from chiral amino alcohols and borane, offering high levels of enantioselectivity. youtube.com While specific examples for the reduction of 1-(4-Fluoro-3-methylphenyl)propan-2-one are scarce, the general applicability of these reagents to a wide range of ketones suggests their potential utility.
Table 2: Examples of Asymmetric Reduction with Chiral Reducing Agents
| Chiral Reagent/Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Spiroborate esters | Various prochiral ketones | Optically active alcohols | Up to 99% | Excellent | |
| Oxazaborolidine from chiral lactam alcohol | Various ketones | Chiral secondary alcohols | Good | Good |
This table provides an overview of the capabilities of these reagents based on available literature.
Biocatalytic Approaches (e.g., Enzyme-catalyzed Reductions)
Chiral Auxiliary Mediated Syntheses
The use of a chiral auxiliary is a classical yet effective method to induce stereoselectivity. wikipedia.org In this approach, the prochiral substrate is covalently attached to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org This method involves additional synthetic steps for the attachment and removal of the auxiliary, but it can provide high levels of diastereoselectivity.
Strategies for Aromatic Ring Functionalization and Derivatization
The arrangement of the fluoro and methyl groups on the phenyl ring of this compound is a critical architectural feature. The following sections explore methods for achieving this specific substitution pattern.
Introduction of Fluoro and Methyl Groups on the Phenyl Ring
The synthesis of molecules with specific substitution patterns on a benzene (B151609) ring often begins with a readily available starting material that is then further modified. In the context of this compound, a common precursor is 4-fluoro-3-methyltoluene. The introduction of fluoro and methyl groups onto a phenyl ring can be achieved through various established organic chemistry reactions. For instance, the synthesis of a related compound, 4,4'-difluoro-3-methylbenzophenone, has been accomplished starting from 2-fluorotoluene (B1218778) (orthofluorotoluene). purdue.edu This reaction, conducted in anhydrous hydrogen fluoride (B91410) with boron trifluoride, demonstrates a pathway to functionalize a methylated and fluorinated benzene ring. purdue.edu
The electronic properties of fluorine and methyl groups play a significant role in directing further substitutions on the aromatic ring. The fluorine atom, despite its high electronegativity, can act as a pi-donor, which can activate the para position towards electrophilic attack. nih.gov This property is crucial when planning the sequence of reactions to achieve the desired substitution pattern.
Nucleophilic Aromatic Substitution Reactions on Halogenated Phenyl Rings
Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing substituents onto an aromatic ring that is already halogenated. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (a halide) to facilitate the attack of a nucleophile. psu.edunih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com
While direct SNAr on an unactivated ring is difficult, the presence of a fluorine atom can influence the reactivity of other halogens on the ring, potentially enabling substitution reactions that might not otherwise occur. The synthesis of complex fluorinated amino acids has utilized SNAr approaches, for example, by reacting an amine with a fluorinated nitroaromatic compound. nih.gov
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the efficient preparation of key precursors, namely the corresponding ketone and other functionalized intermediates like benzyl (B1604629) halides and amino alcohols.
Preparation of 1-(4-Fluoro-3-methylphenyl)propan-2-one and Related Ketones
The central precursor to the target alcohol is 1-(4-fluoro-3-methylphenyl)propan-2-one. The synthesis of structurally similar phenylpropan-2-ones, such as 1-(p-tolyl)propan-2-one, is well-documented. mdpi.com One common approach to synthesize such ketones is through Friedel-Crafts acylation of the corresponding substituted benzene with a suitable acylating agent. While a specific procedure for the Friedel-Crafts acylation of 4-fluoro-3-methyltoluene to directly yield 1-(4-fluoro-3-methylphenyl)propan-2-one is not readily found in the searched literature, the general principles of this reaction are widely applicable. nih.gov
Alternatively, related ketones can be synthesized from different starting materials. For instance, 4-fluoro-3-phenoxybenzaldehyde (B1330021) can be used as a starting material to synthesize more complex ketone derivatives. organic-chemistry.org The synthesis of fluorinated ketones can also be achieved through reactions involving organometallic reagents. prepchem.com
Once the ketone, 1-(4-fluoro-3-methylphenyl)propan-2-one, is obtained, it can be reduced to the target alcohol, this compound. A standard and effective method for this transformation is the use of sodium borohydride (NaBH4). nih.govprepchem.com This reagent selectively reduces aldehydes and ketones to the corresponding primary and secondary alcohols, respectively. nih.govprepchem.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. prepchem.com
Interactive Data Table: Reduction of Ketones to Alcohols
| Ketone | Reducing Agent | Product |
| 1-(4-fluoro-3-methylphenyl)propan-2-one | Sodium Borohydride (NaBH4) | This compound |
| Propanone | Sodium Borohydride (NaBH4) | Propan-2-ol |
| Ethanal | Sodium Borohydride (NaBH4) | Ethanol |
Synthetic Routes to Substituted Benzyl Halides and Amino Alcohols
Substituted benzyl halides, such as 4-fluoro-3-methylbenzyl bromide, are valuable intermediates in organic synthesis. The CAS number for 4-fluoro-3-methylbenzyl bromide is 261951-70-6, and it is available from commercial suppliers. acs.orguni.lu The synthesis of such compounds can often be achieved from the corresponding toluene (B28343) derivative via radical bromination.
The synthesis of amino alcohols related to the target compound can be approached through the reductive amination of the corresponding ketone. purdue.edumasterorganicchemistry.com This powerful reaction involves the formation of an imine from the ketone and an amine, followed by the in-situ reduction of the imine to the desired amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com This method allows for the controlled formation of primary, secondary, or tertiary amines. masterorganicchemistry.com For the synthesis of the primary amino alcohol corresponding to this compound, the ketone would be reacted with ammonia (B1221849) or a protected form of ammonia, followed by reduction. The synthesis of various fluorinated amino acids and amino alcohols has been reported, often employing strategies like the stereoselective reduction of keto-esters or the ring-opening of chiral aziridines. psu.edumdpi.com
Interactive Data Table: Synthesis of Amines via Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Product Amine |
| Aldehyde/Ketone | Primary Amine | NaBH3CN | Secondary Amine |
| Aldehyde/Ketone | Secondary Amine | NaBH3CN | Tertiary Amine |
| 1-(4-fluoro-3-methylphenyl)propan-2-one | Ammonia | NaBH(OAc)3 | 2-amino-1-(4-fluoro-3-methylphenyl)propane |
Spectroscopic and Structural Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationyoutube.comyoutube.commt.comdocbrown.info
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. wikipedia.org By observing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can piece together the molecular puzzle. wikipedia.orgmiamioh.edu For 1-(4-Fluoro-3-methylphenyl)propan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive structural picture.
In ¹H NMR spectroscopy, the chemical shift (δ), integration, and multiplicity of the signals provide detailed information about the number and environment of protons in the molecule. docbrown.infodocbrown.info The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the alcohol group, the methylene (B1212753) protons, the methyl group on the ring, and the methyl group adjacent to the alcohol.
The protons on the aromatic ring would typically appear in the downfield region (around 7.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. miamioh.edu The fluorine atom and the methyl group on the ring influence the exact chemical shifts and splitting patterns of these aromatic protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, and its chemical shift would be sensitive to the solvent and concentration. The hydroxyl proton itself often appears as a broad singlet, though its position can vary significantly. docbrown.info The protons of the methyl group attached to the chiral center and the methyl group on the aromatic ring would appear as distinct signals in the upfield region of the spectrum. docbrown.infodocbrown.info
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic CH | ~ 6.8 - 7.2 | Multiplet (m) |
| CH-OH | ~ 3.8 - 4.2 | Multiplet (m) |
| OH | Variable | Broad Singlet (br s) |
| Ar-CH₃ | ~ 2.2 - 2.4 | Singlet (s) |
| CH₂ | ~ 2.5 - 2.8 | Multiplet (m) |
Note: The table presents expected values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. youtube.comdocbrown.info In a broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. docbrown.info Due to molecular symmetry, the molecule is expected to exhibit nine distinct carbon signals.
The carbon atoms of the aromatic ring would resonate in the range of approximately 115-165 ppm. The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected by the fluorine's high electronegativity. The carbons of the propanol (B110389) side chain will appear at higher field strengths, with the carbon bearing the hydroxyl group (C-OH) typically found around 65-70 ppm. The two methyl carbons (the one on the ring and the one on the side chain) will have the most upfield chemical shifts. youtube.com
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F | ~ 160 - 165 (d, ¹JCF) |
| Aromatic C-CH₃ | ~ 125 - 135 |
| Aromatic C-C (quaternary) | ~ 130 - 140 |
| Aromatic CH | ~ 115 - 130 |
| CH-OH | ~ 65 - 70 |
| CH₂ | ~ 45 - 55 |
| Ar-CH₃ | ~ 15 - 25 |
Note: The table presents expected values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. 'd' indicates a doublet due to C-F coupling.
Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.orgazom.com Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it is readily detected. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. biophysics.org Coupling between the fluorine nucleus and adjacent protons (³JHF and ⁴JHF) on the aromatic ring would likely cause this signal to appear as a multiplet. azom.com
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra. youtube.com
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would be used to confirm the connectivity within the propanol side chain (e.g., coupling between the CH-OH proton and the adjacent CH₂ and CH₃ protons) and among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.comyoutube.com It is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysisdocbrown.infoupi.edu
Vibrational spectroscopy techniques like FT-IR and Raman provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. mt.comuantwerpen.be
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mt.comupi.edu The resulting spectrum is a unique molecular "fingerprint". mt.com For this compound, the FT-IR spectrum would display several characteristic absorption bands.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-O Stretch (alcohol) | 1050 - 1150 | Strong |
Note: The table presents expected values based on typical absorption frequencies for these functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound (C₁₀H₁₃FO), the theoretical exact mass can be calculated with high precision. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₄FNO | |
| Molecular Weight | 168.21 g/mol | |
| Theoretical Exact Mass [M+H]⁺ | 169.1023 u | N/A |
Theoretical exact mass is calculated based on isotopic masses and is not from a direct search result.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying metabolites in biological samples. In a research context, if this compound were administered in an in vitro model, such as human liver microsomes or hepatocytes, LC-MS/MS would be used to detect and identify its metabolic products.
Common metabolic pathways that could be investigated include:
Oxidation: Hydroxylation of the aromatic ring or aliphatic chain.
Glucuronidation: Conjugation of the hydroxyl group with glucuronic acid, a major phase II metabolic route.
Sulfation: Conjugation with a sulfo group.
By comparing the fragmentation patterns of the parent compound with those of its potential metabolites, researchers can elucidate the biotransformation pathways.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, from which the precise atomic positions can be determined. This technique would definitively establish the conformation of the propanol side chain relative to the substituted phenyl ring and detail any intermolecular interactions, such as hydrogen bonding from the hydroxyl group, that dictate the crystal packing.
While a crystal structure for this specific compound is not publicly available, data from structurally similar phenylpropanol derivatives show how intermolecular hydrogen bonds and other weak interactions govern the supramolecular assembly in the solid state.
Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Conformation Studies
Ion mobility-mass spectrometry (IM-MS) provides information about the size, shape, and charge of an ion in the gas phase. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it drifts through a buffer gas.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and vibrational frequencies of organic compounds. researchgate.netmdpi.com For 1-(4-Fluoro-3-methylphenyl)propan-2-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to find the molecule's most stable three-dimensional structure (optimized geometry). researchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
The results of such a calculation would provide the precise spatial arrangement of the atoms. For instance, the calculations would define the orientation of the propan-2-ol side chain relative to the fluorinated and methylated phenyl ring.
Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, twisting) and can be correlated with experimental infrared (IR) and Raman spectra. This comparison helps to validate the accuracy of the computed structure.
Table 1: Representative Data from a DFT Geometry Optimization for this compound This table is illustrative and shows the type of data obtained from DFT calculations. | Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C(1) | C(2) | - | ~1.39 Å | | | C(aromatic)-F | - | - | ~1.36 Å | | | C(aromatic)-C(alkyl) | - | - | ~1.51 Å | | | C-O | - | - | ~1.43 Å | | | O-H | - | - | ~0.96 Å | | Bond Angle | C(2) | C(1) | C(6) | ~118° | | | C(aromatic) | C(alkyl) | C(alkyl) | ~112° | | | C(alkyl) | O | H | ~109° | | Dihedral Angle | F | C(4) | C(3) | C(methyl) | ~180° | | | C(aromatic) | C(α) | C(β) | O | ~60° or 180° |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for predicting how a molecule will interact with other species. nih.gov
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uni.lu Conversely, a small gap indicates a molecule is more reactive. uni.lu For this compound, the presence of the electron-withdrawing fluorine atom and the electron-donating methyl and hydroxyl groups would influence the energies of these orbitals. nih.gov
Table 2: Illustrative HOMO-LUMO Analysis Data This table presents the kind of parameters derived from FMO analysis.
| Parameter | Description | Representative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and hyperconjugative interactions within a molecule. rsc.orgwisc.edu It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that align with the familiar concepts of lone pairs, and bonding and anti-bonding orbitals. faccts.dewisc.edu
For this compound, NBO analysis would quantify the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory. nih.gov Significant interactions indicate electron delocalization, which contributes to the molecule's stability. For example, NBO analysis could reveal hyperconjugation between the lone pairs of the oxygen and fluorine atoms and the anti-bonding orbitals (σ* or π*) of the phenyl ring, or interactions involving the C-H bonds of the alkyl groups. These interactions are fundamental to understanding the electronic effects of the substituents on the aromatic ring. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. researchgate.net
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be located around the electronegative oxygen and fluorine atoms. These areas are electron-rich and represent likely sites for electrophilic attack. researchgate.net Regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the hydroxyl proton, indicating electron-poor areas susceptible to nucleophilic attack. researchgate.net The MEP map provides a clear, intuitive picture of the molecule's reactive surface.
Quantum chemical methods, particularly DFT, are now routinely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) with a high degree of accuracy. nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).
For this compound, this technique would be especially useful for assigning the various proton and carbon signals in its complex NMR spectra. Furthermore, predicting the ¹⁹F chemical shift is a powerful application, as these shifts are very sensitive to the electronic environment. nih.govresearchgate.net Comparing the computed shifts with experimental data serves as a stringent test of the accuracy of the calculated molecular structure and electronic distribution. figshare.comrsc.org
Table 3: Representative Predicted vs. Experimental NMR Chemical Shifts This table illustrates the comparison that would be made in such a study. Values are hypothetical.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH₃ (ring) | ~2.3 | ~16 |
| CH₃ (chain) | ~1.2 | ~24 |
| CH (chain) | ~4.0 | ~70 |
| OH | Variable (depends on solvent) | - |
| Aromatic CH | 6.8 - 7.2 | 115 - 140 |
| Aromatic C-F | - | ~160 (JCF) |
| Aromatic C-C(alkyl) | - | ~138 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations would be particularly useful for conformational analysis. The propan-2-ol side chain can rotate relative to the phenyl ring, leading to different stable conformations (rotamers). MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are essential for studying intermolecular interactions, especially in a solvated environment. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), one can study how it forms hydrogen bonds and other non-covalent interactions. This is critical for understanding its solubility and how it might interact with other molecules in a biological or chemical system. Advanced techniques like pH-replica exchange molecular dynamics can even explore how protonation states change with the environment. nih.gov Studies on related propanol (B110389) isomers have used MD to investigate complex dynamics following ionization, revealing processes like isomerization and fragmentation. rsc.org
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.govresearchgate.net The process involves a search algorithm, which generates a variety of possible conformations (poses) of the ligand within the protein's binding site, and a scoring function, which estimates the binding affinity for each pose. nih.gov
A successful docking study can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the ligand's biological activity. researchgate.net For a compound like this compound, docking studies would be instrumental in identifying potential protein targets and optimizing its structure to enhance binding affinity and selectivity. The reliability of docking can be assessed by re-docking a known ligand to its corresponding protein structure to see how well the predicted pose matches the experimental one. researchgate.net
Please note: The following table contains illustrative data for demonstration purposes.
Table 1: Illustrative Molecular Docking Scores of this compound against a Panel of Hypothetical Protein Targets
| Target Protein | Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Kinase A | AutoDock Vina | -8.2 | Hydrogen bond with backbone, hydrophobic interactions with gatekeeper residue |
| Protease B | MOE-Dock | -7.5 | Pi-stacking with aromatic residue, hydrogen bond with catalytic dyad |
| GPCR C | Glide | -9.1 | Hydrophobic interactions with transmembrane helices, ionic bond with charged residue |
| NHR D | AutoDock Vina | -6.9 | Interactions with co-activator binding groove |
Structure-Activity Relationship (SAR) Modeling via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods provide a systematic way to analyze and quantify these relationships, moving beyond simple intuition. scilit.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, represented by numerical values known as molecular descriptors. rsc.orgwikipedia.org A QSAR model takes the form of a mathematical equation that can be used to predict the activity of new, unsynthesized compounds. wikipedia.orgfiveable.me
The process of developing a QSAR model involves several key steps:
Data Set Selection : A group of structurally related compounds with experimentally determined biological activities is chosen.
Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical model relating the descriptors to the activity. fiveable.me
Validation : The model's predictive power is rigorously tested to ensure its reliability. rsc.org
For this compound, a QSAR study would involve synthesizing and testing a series of analogs with modifications to the phenyl ring, the alkyl chain, and the hydroxyl group. The resulting data would be used to build a model to guide the design of more potent compounds.
Please note: The following table contains illustrative data for demonstration purposes.
Table 2: Illustrative QSAR Equation for a Hypothetical Series of Phenylpropanol Analogs
Equation: log(1/IC50) = 0.45ClogP - 0.12TPSA + 0.87*Elec(F) - 2.15
| Descriptor | Coefficient | Description | Implication for Activity |
| ClogP | 0.45 | Calculated LogP (Hydrophobicity) | Increased hydrophobicity is beneficial |
| TPSA | -0.12 | Topological Polar Surface Area | Increased polarity is detrimental |
| Elec(F) | 0.87 | Electronic effect of Fluorine | The presence of fluorine is highly favorable |
Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon. mdpi.com A "fluorine scan" is a strategy where a fluorine atom is systematically introduced at various positions on a lead compound to probe the steric and electronic environment of the target's binding site and to improve properties like metabolic stability. mdpi.com
Computational fluorine scanning, often using methods like free-energy perturbation (FEP), can predict the change in binding affinity upon fluorination before any synthesis is undertaken. dntb.gov.ua This approach can identify "hot spots" on the molecule where fluorination is likely to be beneficial. researchgate.net For this compound, a computational fluorine scan could be performed on the aromatic ring to evaluate if additional fluorine atoms or moving the existing one could enhance biological activity. Recently, multimodal deep learning models have also been developed to predict bioactivity changes upon fluorine substitution. nih.gov
Please note: The following table contains illustrative data for demonstration purposes.
Table 3: Illustrative Computational Fluorine Scan on the Phenyl Ring of a Phenylpropanol Scaffold
| Position of Fluorination | Predicted Change in Binding Affinity (ΔΔG, kcal/mol) | Rationale |
| C2-position | +0.5 | Steric clash with the binding pocket |
| C5-position | -1.2 | Favorable orthogonal multipolar interaction with a carbonyl group |
| C6-position | -0.3 | Minor favorable hydrophobic interaction |
In Silico Prediction of Metabolic Pathways and Stability
The metabolic fate of a drug candidate is a critical determinant of its success, influencing its bioavailability, duration of action, and potential for toxicity. dtic.mil In silico tools can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable metabolic profiles. creative-biolabs.com
Various software programs, such as BioTransformer and Meteor, use knowledge-based systems and machine learning models to predict the likely metabolites of a parent compound. biorxiv.orgnih.gov These tools can identify sites of metabolism (SoMs) and predict the resulting chemical structures from Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. nih.govnih.gov
For this compound, key predicted metabolic pathways would likely include hydroxylation of the aromatic ring or the benzylic position, oxidation of the secondary alcohol to a ketone, and potentially oxidative defluorination. Predicting these metabolites is crucial for understanding the compound's clearance mechanism and identifying any potentially reactive or toxic byproducts.
Please note: The following table contains illustrative data for demonstration purposes.
Table 4: Illustrative Predicted Metabolites of this compound
| Metabolic Reaction | Predicted Metabolite Structure | Predicted Enzyme Family |
| Aromatic Hydroxylation | 1-(4-Fluoro-5-hydroxy-3-methylphenyl)propan-2-ol | Cytochrome P450 (CYP) |
| Benzylic Hydroxylation | 1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-2-ol | Cytochrome P450 (CYP) |
| Alcohol Oxidation | 1-(4-Fluoro-3-methylphenyl)propan-2-one (B13598385) | Alcohol Dehydrogenase (ADH) / CYP |
| O-Glucuronidation | 1-(4-Fluoro-3-methylphenyl)propan-2-yl β-D-glucuronide | UGTs |
Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.gov The intrinsic clearance (CLint) in HLM is a measure of a compound's metabolic stability and is used to predict in vivo hepatic clearance. nih.govacs.org
In silico models, often based on QSAR or machine learning, can predict a compound's CLint based on its chemical structure. novartis.comresearchgate.net These models are trained on large datasets of compounds with experimentally determined clearance values. acs.orgnovartis.com Key molecular properties influencing microsomal binding and clearance, such as lipophilicity and charge, are often central to these predictive models. nih.gov For this compound, an in silico model would provide an estimate of its metabolic stability, helping to assess its potential pharmacokinetic profile.
Please note: The following table contains illustrative data for demonstration purposes.
Table 5: Illustrative Predicted Microsomal Intrinsic Clearance for a Series of Analogs
| Compound | ClogP | Predicted fu,mic* | Predicted CLint (µL/min/mg) | Predicted Stability Class |
| This compound | 2.6 | 0.65 | 45 | Moderate |
| 1-(4-Fluoro-3-ethylphenyl)propan-2-ol | 3.1 | 0.52 | 89 | Low |
| 1-(4-Fluoro-3-chlorophenyl)propan-2-ol | 3.3 | 0.48 | 115 | Low |
| 1-(4-Fluoro-3-methoxyphenyl)propan-2-ol | 2.2 | 0.78 | 25 | High |
*fu,mic: fraction unbound in microsomes
Reactivity Studies and Derivatization Potential of 1 4 Fluoro 3 Methylphenyl Propan 2 Ol
Oxidation Reactions of the Hydroxyl Group
The secondary alcohol functionality in 1-(4-Fluoro-3-methylphenyl)propan-2-ol can be readily oxidized to the corresponding ketone, 1-(4-Fluoro-3-methylphenyl)propan-2-one (B13598385). This transformation is a fundamental process in organic synthesis, often employed to introduce a carbonyl group for further functionalization. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Commonly used reagents for the oxidation of secondary alcohols include chromium-based reagents such as Pyridinium Chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). PCC is known for its milder nature, allowing for the selective oxidation of alcohols to aldehydes and ketones without over-oxidation.
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Typical Conditions |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 1-(4-Fluoro-3-methylphenyl)propan-2-one | Dichloromethane (DCM), Room Temperature |
The resulting ketone, 1-(4-fluoro-3-methylphenyl)propan-2-one, is a valuable intermediate in its own right, particularly in the synthesis of pharmaceutical compounds.
Reduction Reactions for Further Functionalization
The reduction of the hydroxyl group in this compound to yield 1-(4-fluoro-3-methylphenyl)propane is a less common transformation but can be achieved under specific conditions. More relevant is the reduction of the precursor ketone, 1-(4-fluoro-3-methylphenyl)propan-2-one, to form the alcohol. This reduction can be achieved with high stereoselectivity using chiral reducing agents, which is crucial for the synthesis of enantiomerically pure compounds.
Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For asymmetric reduction, chiral catalysts such as those derived from oxazaborolidines (Corey-Bakshi-Shibata reduction) are often employed to produce a specific enantiomer of the alcohol. nih.govwikipedia.orgnih.gov For instance, the reduction of prochiral ketones using chiral reducing agents derived from valine in the presence of lithium salts has been shown to produce alcohols with high enantiomeric excess. nih.gov
Table 2: Reduction of 1-(4-Fluoro-3-methylphenyl)propan-2-one
| Reducing Agent | Product | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | This compound | Methanol (B129727) or Ethanol, Room Temperature |
| (R)-CBS Catalyst / BH₃·THF | (R)-1-(4-Fluoro-3-methylphenyl)propan-2-ol | Tetrahydrofuran (THF), Low Temperature |
Nucleophilic Substitution Reactions Involving the Fluoro Group
The fluorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAAr) under standard conditions. The carbon-fluorine bond is strong, and the aromatic ring is not sufficiently activated by electron-withdrawing groups to facilitate this reaction.
However, under specific and often harsh conditions, or with the use of highly reactive nucleophiles and catalysts, the fluorine atom can be displaced. For instance, nucleophilic aromatic substitution of polyfluoroarenes with phenothiazine (B1677639) has been achieved in the presence of a mild base. googleapis.com Research has also demonstrated that the nitro group in compounds like methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride (B91410) anion via nucleophilic aromatic substitution, indicating the feasibility of such reactions on activated aromatic systems. nih.gov While direct substitution on the fluoro-methylphenyl moiety of the target alcohol is challenging, derivatization of the hydroxyl group to a more activating group could potentially facilitate such transformations.
Formation of Esters and Ethers
The hydroxyl group of this compound can be readily converted into esters and ethers, which are common strategies for protecting the alcohol functionality or for introducing new functional groups.
Esterification: Esters are typically formed by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. chemguide.co.uk Alternatively, for a more rapid and often irreversible reaction, an acid anhydride like acetic anhydride can be used, typically in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). libretexts.org The use of aromatic carboxylic anhydrides with asymmetric catalysts has also been developed for the kinetic resolution of racemic secondary alcohols.
Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. francis-press.commasterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. francis-press.commasterorganicchemistry.comwikipedia.orgbyjus.com For secondary alcohols, care must be taken to minimize competing elimination reactions.
Table 3: Derivatization of the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Esterification | Acid Anhydride, Base/Catalyst | Ester |
Applications as a Building Block in Complex Molecule Synthesis
This compound and its corresponding ketone are valuable building blocks in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the fluorinated phenyl ring is a common motif in many modern drugs, as fluorine substitution can significantly alter the metabolic stability, lipophilicity, and binding affinity of a molecule.
For example, the precursor ketone, 1-(4-fluoro-3-methylphenyl)ethanone, is a known intermediate in the synthesis of various pharmaceutical compounds. sigmaaldrich.com The propan-2-ol moiety, especially when in a specific enantiomeric form, provides a chiral handle for building stereochemically defined structures. For instance, similar amino alcohol structures are key intermediates in the synthesis of drugs like Duloxetine. google.com The strategic placement of the fluoro and methyl groups on the phenyl ring allows for further functionalization and tailoring of the molecule's properties for specific biological targets. The use of fluoropolymers and fluoro-elastomers is also widespread in the manufacturing of medicinal products due to their inertness and corrosion resistance. efpia.eu
The reactivity of the hydroxyl group, coupled with the potential for substitution on the aromatic ring, makes this compound a versatile synthon for the construction of a diverse range of complex organic molecules with potential applications in medicinal chemistry and materials science.
Investigation of Biological Activity and Mechanistic Insights in Vitro and Non Human in Vivo
In Vitro Biological Activity Screening
In vitro studies are fundamental in characterizing the biological profile of a compound. For 1-(4-Fluoro-3-methylphenyl)propan-2-ol, various assays have been theoretically considered to elucidate its potential bioactivities.
Currently, there is no publicly available scientific literature that has specifically reported on the enzyme inhibition properties of this compound. Future research may explore its potential to inhibit various enzymes, which could reveal therapeutic possibilities.
Specific receptor binding affinities for this compound have not been detailed in the available scientific literature. Receptor binding assays are crucial for understanding the mechanism of action of a compound and identifying its potential molecular targets within the body.
While direct antioxidant activity studies on this compound are not specifically documented, its structural features as a phenolic compound suggest a potential for antioxidant effects. Phenolic compounds are a major class of plant secondary metabolites known for their antioxidant properties. jscholaronline.org Their ability to act as antioxidants is primarily due to their redox properties, which allow them to function as reducing agents, hydrogen donors, and quenchers of singlet oxygen. acs.org
The antioxidant capacity of phenolic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays. mdpi.com These methods measure the ability of a compound to donate a hydrogen atom and stabilize free radicals. acs.org The general mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to the radical, thus neutralizing it. nih.gov The number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents, can influence the antioxidant potential. nih.gov
Table 1: Common In Vitro Antioxidant Activity Assays
| Assay | Principle |
|---|---|
| DPPH | Measures the scavenging of the stable DPPH radical. A change in color from violet to yellow indicates antioxidant activity. |
| ABTS•+ | Measures the scavenging of the ABTS radical cation. The discoloration of the blue-green radical indicates antioxidant activity. |
| AAPH | Measures the inhibition of peroxyl radicals generated by the thermal decomposition of AAPH. |
There is currently no specific research available detailing the influence of this compound on specific biochemical pathways. Such investigations would be valuable to understand its broader biological effects and potential mechanisms of action.
No studies have been published regarding the use of this compound in fragment screening for oxidoreductase activity. This technique could potentially identify interactions with this important class of enzymes.
Structure-Activity Relationship (SAR) Studies for Biological Function
Specific structure-activity relationship (SAR) studies for this compound and its biological functions are not available in the current scientific literature. However, general SAR principles for related classes of compounds, such as arylpropanolamines and other phenolic compounds, can offer some insights.
The biological activity of phenolic compounds is closely linked to their chemical structure. acs.org For instance, the antioxidant activity of phenolics is largely determined by the number and arrangement of hydroxyl groups on the aromatic ring. nih.gov
In the broader class of aryloxyaminopropanols, a related structural class, SAR studies have shown that substitutions on the aromatic ring significantly influence their biological effects, such as their interaction with adrenergic receptors. researchgate.net For example, para-substitution on the benzene (B151609) nucleus is often a key determinant of selectivity for myocardial beta-adrenoreceptors. researchgate.net
For fluoro-containing aromatic compounds, the position of the fluorine atom can significantly alter biological activity. Studies on other fluoroaryl derivatives have demonstrated that fluorine substitution can change the antimutagenic and antimicrobial properties of the parent compound. nih.govnih.gov
It is important to emphasize that these are general principles from related compound classes, and dedicated SAR studies on this compound are required to determine the specific contributions of its fluoro and methyl substituents on the phenyl ring and the propan-2-ol side chain to its biological activity.
Elucidation of Structural Motifs Critical for Activity
While direct studies on the structural motifs of this compound critical for its activity are not extensively documented in publicly available literature, analogies can be drawn from structurally related compounds. The core structure consists of a phenyl ring, a propan-2-ol side chain, and two key substituents on the aromatic ring: a fluorine atom and a methyl group.
The propan-2-ol moiety is a common feature in many biologically active molecules, often participating in hydrogen bonding with receptor sites through its hydroxyl group. The phenyl ring provides a scaffold that can engage in hydrophobic and van der Waals interactions within a binding pocket. The specific substitution pattern on this ring is paramount in defining the molecule's biological profile.
Impact of Fluoro and Methyl Substituents on Binding Affinity and Specificity
The presence of fluoro and methyl groups on the phenyl ring of this compound is expected to significantly influence its binding affinity and specificity.
Fluorine Substituent: The fluorine atom at the C4 position of the phenyl ring has several effects. Its high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with polar residues in a protein's active site. Fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. In some cases, the substitution of hydrogen with fluorine can increase the binding affinity of a ligand to its target protein. researchgate.net For instance, fluoro-substituted derivatives of some compounds have shown enhanced inhibitory effects due to stronger binding to the active site of enzymes. researchgate.net
Methyl Substituent: The methyl group at the C3 position introduces a small, hydrophobic moiety. This can be advantageous if the binding pocket of the target protein has a corresponding hydrophobic sub-pocket, leading to an increase in binding affinity through the hydrophobic effect. nih.gov The methyl group also provides steric bulk, which can influence the molecule's preferred conformation and its fit within a binding site. The introduction of a methyl group can pre-organize the molecule into a conformation that is more favorable for binding. nih.gov
The interplay between the electron-withdrawing fluorine and the hydrophobic methyl group creates a unique electronic and steric profile that can fine-tune the binding characteristics of the molecule, potentially leading to high affinity and selectivity for its biological target.
Table 1: Predicted Impact of Substituents on Binding Properties
| Substituent | Position | Predicted Effect on Binding | Rationale |
| Fluorine | C4 | Enhanced affinity and metabolic stability | Electronegativity, potential for hydrogen bonding, blockage of metabolic sites researchgate.net |
| Methyl | C3 | Increased affinity and conformational restriction | Hydrophobic interactions, steric influence nih.gov |
Stereochemical Influences on Biological Activity (e.g., Enantiomeric Purity and Activity)
The this compound molecule contains a chiral center at the second carbon of the propan-2-ol chain. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-fluoro-3-methylphenyl)propan-2-ol and (S)-1-(4-fluoro-3-methylphenyl)propan-2-ol.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. google.com This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.
Metabolic Fate and Biotransformation Studies (In Vitro and Non-Human In Vivo)
The metabolic fate of a compound is a critical determinant of its therapeutic potential and duration of action. In vitro and non-human in vivo studies provide valuable insights into how this compound is likely to be processed in the body.
In Vitro Metabolism with Liver Microsomes (e.g., Human Liver Microsomes, Animal Liver Microsomes)
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and are a standard tool for in vitro metabolism studies. researchgate.netmdpi.com
When incubated with human or animal liver microsomes, this compound is expected to undergo several metabolic transformations. The presence of the fluorine atom is known to influence the metabolism of xenobiotics. Fluorination can block potential sites of metabolism, leading to increased metabolic stability and a longer half-life. nih.govnih.gov For instance, studies on other fluorinated compounds have shown a 2-fold increase in metabolic stability in rat and human liver microsomes compared to their non-fluorinated analogs. nih.gov
Potential metabolic pathways for this compound in liver microsomes include:
Oxidation of the propan-2-ol side chain: The secondary alcohol could be oxidized to a ketone, forming 1-(4-fluoro-3-methylphenyl)propan-2-one (B13598385).
Hydroxylation of the methyl group: The methyl group on the phenyl ring could be hydroxylated to form a primary alcohol.
Aromatic hydroxylation: Although the fluorine atom may hinder metabolism at the C4 position, hydroxylation at other positions on the phenyl ring is possible.
Glucuronidation: The hydroxyl group of the propan-2-ol moiety is a likely site for conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.
Table 2: Predicted Metabolic Pathways in Liver Microsomes
| Metabolic Reaction | Predicted Metabolite Structure | Enzyme Family |
| Side-chain oxidation | 1-(4-fluoro-3-methylphenyl)propan-2-one | Cytochrome P450 |
| Methyl group hydroxylation | 1-(4-fluoro-3-(hydroxymethyl)phenyl)propan-2-ol | Cytochrome P450 |
| Aromatic hydroxylation | Hydroxylated derivatives on the phenyl ring | Cytochrome P450 |
| Glucuronidation | Glucuronide conjugate at the propan-2-ol hydroxyl group | UGTs |
Microbial Biotransformation Studies (e.g., Cunninghamella echinulata)
Microbial biotransformation is often used as a model system to predict mammalian drug metabolism. The fungus Cunninghamella echinulata is particularly well-suited for this purpose as it possesses a cytochrome P450 system similar to that of mammals and can perform a wide range of phase I and phase II metabolic reactions. wikipedia.orgnih.gov
Studies have shown that Cunninghamella species can effectively metabolize a variety of xenobiotics, including aromatic compounds. elsevier.esauctoresonline.org Biotransformation of compounds by C. echinulata often results in hydroxylated metabolites. nih.gov It is therefore plausible that incubation of this compound with C. echinulata would yield metabolites similar to those produced in mammalian systems, such as hydroxylated products on the phenyl ring or the methyl group. This microbial model could serve as a valuable tool for generating and identifying potential human metabolites of this compound.
Identification of Metabolites using Advanced Analytical Techniques
The identification and structural elucidation of metabolites are crucial for understanding the complete metabolic profile of a drug candidate. A combination of advanced analytical techniques is typically employed for this purpose.
For a compound like this compound, a common workflow for metabolite identification would involve:
Incubation: The compound would be incubated with a biological matrix, such as liver microsomes or a microbial culture.
Separation: The resulting mixture of the parent compound and its metabolites would be separated using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Detection and Identification: The separated components would then be analyzed by mass spectrometry (MS). High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for this purpose, as it provides accurate mass measurements that can be used to determine the elemental composition of the metabolites. nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in the structural elucidation of the metabolites. wur.nl
By comparing the mass spectra of the metabolites with that of the parent compound, and by analyzing the mass shifts, the nature of the metabolic modifications (e.g., hydroxylation, oxidation, conjugation) can be determined.
Oxidative Defluorination Pathways
The cleavage of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, presents a significant metabolic challenge. However, cytochrome P450 enzymes are capable of catalyzing this difficult reaction. The generally accepted mechanism for the oxidative defluorination of aromatic rings involves the formation of an unstable intermediate. One proposed pathway involves the epoxidation of the aromatic ring, followed by rearrangement and subsequent loss of the fluoride (B91410) ion to form a phenolic metabolite.
Another potential pathway involves the direct hydroxylation of the fluorinated carbon, leading to an unstable hemiacetal-like intermediate that spontaneously eliminates hydrogen fluoride to yield a ketone. For this compound, this would theoretically result in the formation of a catecholic derivative following the loss of the fluorine atom.
It is important to note that for some fluorinated compounds, such as certain fluorinated amphetamine analogs, in vivo studies in animal models have suggested that defluorination may not be a major metabolic route. nih.gov This highlights the necessity of specific experimental data for each compound to determine its primary metabolic pathways.
Table 1: Potential Oxidative Defluorination Metabolites of this compound
| Precursor Compound | Potential Metabolic Pathway | Potential Metabolite |
| This compound | Aromatic Epoxidation and Rearrangement | 4-Hydroxy-3-methylphenylpropan-2-ol |
| This compound | Direct Hydroxylation at Fluorinated Carbon | 1-(3-Methyl-4-oxocyclohexa-1,5-dienyl)propan-2-ol (unstable intermediate) |
This table presents theoretical metabolites based on known oxidative defluorination mechanisms of other fluorinated aromatic compounds, as direct experimental data for this compound is not available.
Role of Cytochrome P450 (CYP) Enzymes in Metabolism
The cytochrome P450 superfamily of enzymes, primarily located in the liver, plays a central role in the phase I metabolism of a vast array of xenobiotics. These enzymes are responsible for catalyzing various oxidative reactions, including hydroxylation, dealkylation, and, as discussed, defluorination.
While specific CYP enzymes responsible for the metabolism of this compound have not been identified in published literature, studies on structurally related compounds and general principles of drug metabolism allow for informed hypotheses. The metabolism of many therapeutic drugs is predominantly carried out by enzymes from the CYP1, CYP2, and CYP3 families.
For instance, the metabolism of other phenylpropanolamine derivatives often involves aromatic hydroxylation and side-chain oxidation, reactions typically catalyzed by CYP2D6 and CYP3A4. The presence of a fluorine atom can influence the substrate's affinity for different CYP isoforms and may also direct metabolism towards or away from certain sites on the molecule.
Table 2: Major Human Cytochrome P450 Enzymes and Their Relevance to Drug Metabolism
| CYP Isoform | Common Substrates/Functions | Potential Role in this compound Metabolism |
| CYP1A2 | Aromatic hydrocarbons, caffeine, theophylline | Potential for aromatic hydroxylation, although typically less involved in the metabolism of compounds with small alkyl side chains. |
| CYP2C9 | NSAIDs, warfarin, tolbutamide | May play a role, particularly if the compound has acidic properties or specific structural motifs recognized by this enzyme. |
| CYP2C19 | Proton pump inhibitors, clopidogrel, diazepam | A possible contributor, especially given its role in metabolizing compounds with aromatic rings. |
| CYP2D6 | Many antidepressants, antipsychotics, beta-blockers, opioids | A strong candidate for involvement due to its known role in the metabolism of many phenylpropanolamine and amphetamine-like structures. |
| CYP3A4/5 | Broad substrate specificity, metabolizes >50% of clinical drugs | Highly likely to be involved in the metabolism of this compound due to its broad substrate range and abundance in the liver. |
This table outlines the general functions of major CYP enzymes and speculates on their potential involvement in the metabolism of this compound based on substrate-activity relationships of these enzymes.
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel Synthetic Routes for Stereoisomers
The presence of a chiral center at the second carbon of the propanol (B110389) chain in 1-(4-Fluoro-3-methylphenyl)propan-2-ol means that it can exist as two distinct stereoisomers (enantiomers). The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound is of paramount importance.
Future research in this area could focus on several promising strategies:
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly produce a single enantiomer. For instance, the asymmetric reduction of the corresponding ketone precursor, 1-(4-fluoro-3-methylphenyl)propan-2-one (B13598385), using chiral reducing agents like those derived from oxazaborolidines or employing enzymes such as carbonyl reductases, could yield the desired (R)- or (S)-enantiomer with high enantiomeric excess. nih.gov
Chiral Resolution: This classic method involves the separation of a racemic mixture of the alcohol. This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the resolving agent would afford the pure enantiomers.
Substrate-Controlled Synthesis: By starting with a chiral precursor that already contains the desired stereochemistry, the stereocenter in the final product can be controlled.
The development of efficient and scalable stereoselective syntheses will be crucial for the systematic investigation of the biological properties of each individual enantiomer of this compound.
Advanced Spectroscopic Characterization Techniques for Complex Analogs
A thorough understanding of the three-dimensional structure and electronic properties of this compound and its analogs is essential for elucidating their structure-activity relationships. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced methods can provide deeper insights, especially for more complex analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: These techniques will be fundamental for confirming the basic structure of synthesized analogs. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the methyl group on the propanol chain, and the protons of the CH-OH and CH₂ groups. The coupling patterns and chemical shifts will be informative about the substitution pattern on the aromatic ring.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy will be a powerful tool. nih.gov The chemical shift of the fluorine signal can provide information about its electronic environment, and coupling between fluorine and nearby protons (¹H-¹⁹F coupling) can aid in structural elucidation. researchgate.net
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be invaluable for unambiguously assigning all proton and carbon signals, especially in more complex analogs with multiple substituents.
Mass Spectrometry (MS):
Electron Ionization (EI-MS): This technique will provide information about the molecular weight and fragmentation pattern of the compound. The fragmentation of related fluorinated phenylpropanols often involves cleavage of the C-C bond adjacent to the hydroxyl group and loss of water. jocpr.commdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS will be crucial for determining the exact elemental composition of the parent ion and its fragments, confirming the molecular formula of newly synthesized analogs. researchgate.net
The table below predicts the expected spectroscopic data for the parent compound based on data from analogous structures.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons (multiplets), CH₃ on phenyl ring (singlet), CH-OH proton (multiplet), CH₂ protons (multiplet), and CH₃ on propanol chain (doublet). |
| ¹³C NMR | Signals for aromatic carbons (with C-F coupling), methyl carbons, and carbons of the propanol chain. |
| ¹⁹F NMR | A single signal, potentially a doublet of doublets due to coupling with ortho and meta protons. |
| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of H₂O, CH₃, and cleavage of the propanol chain. |
Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Predictive Modeling
The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is revolutionizing drug discovery and materials science. jocpr.com These powerful tools can be leveraged to predict the properties and activities of this compound and its analogs, thereby accelerating the research and development process.
Key applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and neural networks, can be trained on datasets of compounds with known biological activities to build QSAR models. jocpr.com These models can then be used to predict the activity of new, unsynthesized analogs of this compound, helping to prioritize which compounds to synthesize and test.
Prediction of Physicochemical and ADMET Properties: AI models can predict a wide range of properties, including solubility, lipophilicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. acs.orgnih.gov This in silico screening can help to identify candidates with favorable drug-like properties early in the discovery pipeline, reducing the likelihood of late-stage failures. For instance, ML models have been developed to predict the fluorination strength of reagents and the binding of small molecules to proteins. nih.govmdpi.com
De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties. researchgate.net By providing the model with a set of desired characteristics (e.g., high affinity for a specific target, good metabolic stability), it can generate novel chemical structures, including analogs of this compound, for further investigation.
Accelerating Quantum Mechanical Calculations: ML models can be trained to predict the outcomes of computationally expensive quantum mechanical calculations, such as those used to determine molecular geometries and electronic properties. mdpi.com This can significantly speed up the process of characterizing new molecules.
Exploration of Undiscovered Biological Activities and Molecular Targets (In Vitro)
While the specific biological activities of this compound are not yet well-documented, its structural features suggest several potential areas for investigation. The presence of a substituted phenyl ring and a secondary alcohol are common motifs in many biologically active compounds.
Future in vitro studies should aim to screen this compound and its analogs against a diverse panel of biological targets. Based on the activities of structurally related molecules, potential areas of interest include:
Enzyme Inhibition: The fluoro and methyl substituents on the phenyl ring can influence the compound's binding to enzyme active sites. researchgate.net Analogs of this compound could be tested for inhibitory activity against a range of enzymes, such as cyclooxygenases (COX), lipoxygenases (LOX), nitric oxide synthases (NOS), and various proteases and kinases. mdpi.comnih.gov For example, some fluorinated compounds have shown potent enzyme inhibitory effects. researchgate.net
Receptor Binding: Many drugs exert their effects by binding to specific receptors. Screening assays could be performed to determine if this compound or its analogs bind to and modulate the activity of various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.
Antimicrobial Activity: The general structure is present in some compounds with antibacterial and antifungal properties. jocpr.com Therefore, screening against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial applications.
Anticancer Activity: Many anticancer drugs contain substituted aromatic rings. The antiproliferative activity of these compounds could be evaluated against a panel of human cancer cell lines. nih.gov
The following table outlines potential biological screening targets for this compound.
| Target Class | Specific Examples | Rationale |
| Enzymes | COX-1, COX-2, 5-LOX, iNOS, Acetylcholinesterase | Phenylpropanol and related structures are known to inhibit these enzymes. mdpi.comnih.gov |
| Receptors | Adrenergic receptors, Dopamine receptors | Many psychoactive drugs possess a phenylpropanolamine backbone. |
| Microorganisms | Staphylococcus aureus, Escherichia coli, Candida albicans | Broad-spectrum screening to identify potential antimicrobial leads. jocpr.com |
| Cancer Cell Lines | Leukemia, Melanoma, Lung Cancer, Colon Cancer | To investigate potential antiproliferative effects. nih.gov |
Design of Analogs with Modulated Metabolic Stability and Pharmacological Profiles
The metabolic stability and pharmacological profile of a drug candidate are critical determinants of its success. The structure of this compound offers several opportunities for modification to optimize these properties.
Modulation of Metabolic Stability: The introduction of a fluorine atom can often block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. nih.gov The position of the fluorine and methyl groups on the phenyl ring can be varied to fine-tune this effect. Additionally, modifications to the propanol side chain, such as the introduction of other functional groups or cyclization, could also influence metabolic pathways.
Enhancement of Pharmacological Activity: The pharmacological profile can be modulated by systematically altering the substituents on the phenyl ring. For example, replacing the methyl group with other alkyl or electron-withdrawing/donating groups could alter the compound's affinity and selectivity for its biological target.
Improving Physicochemical Properties: Modifications to the structure can also be used to improve physicochemical properties such as solubility and permeability, which are important for oral bioavailability. For instance, the introduction of polar groups could enhance aqueous solubility.
The design of new analogs should be guided by the results of biological screening and computational modeling. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Fluoro-3-methylphenyl)propan-2-ol, and what experimental validation is required?
The compound can be synthesized via reduction of the corresponding ketone precursor, 1-(4-Fluoro-3-methylphenyl)propan-2-one, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:
- Procedure : Dissolve 1-(4-Fluoro-3-methylphenyl)propan-2-one in ethanol, add NaBH₄ (2 eq.) at 0°C, and stir for 4 hours. Quench with water, extract with dichloromethane, and purify via column chromatography.
- Validation : Confirm reduction success using ¹H NMR (disappearance of ketone proton at δ 2.1–2.4 ppm and emergence of hydroxyl proton at δ 1.8–2.0 ppm) and FT-IR (loss of C=O stretch at ~1700 cm⁻¹). Compare with spectral data of analogous alcohols (e.g., (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol ).
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor retention time against a reference standard.
- NMR : Key signals include:
- ¹H NMR : δ 1.2 (d, 3H, CH₃), δ 2.3 (s, 3H, Ar-CH₃), δ 4.0 (m, 1H, CH-OH), δ 7.1–7.4 (m, 3H, aromatic H).
- ¹⁹F NMR : Single peak near δ -110 ppm (para-fluorine).
- Mass Spectrometry : Expected [M+H]⁺ at m/z 183.1.
Refer to methodologies for structurally similar fluorinated alcohols, such as 3-(4-fluorophenyl)propan-1-ol .
Q. What safety protocols are critical when handling this compound?
While direct toxicity data are limited, adopt precautions from analogous compounds:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?
- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10). Monitor enantiomer peaks at ~12 min (R) and ~15 min (S).
- Derivatization : Convert to diastereomeric esters (e.g., with Mosher’s acid chloride) and analyze via ¹H NMR .
- Reference : Similar methods resolved (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol enantiomers .
Q. What metabolic pathways are hypothesized for this compound based on fluorinated analogs?
Fluorine substituents often slow oxidative metabolism. Proposed pathways:
- Phase I : Hydroxylation at the methyl group or aromatic ring (ortho to fluorine), forming 1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-2-ol.
- Phase II : Glucuronidation of the hydroxyl group.
Validate using in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-MS/MS .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
- Lipophilicity : Fluorine increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability.
- pKa : The electron-withdrawing fluorine lowers the hydroxyl group’s pKa to ~10.2 (vs. ~12.5 for non-fluorinated analogs).
- Thermal Stability : Decomposition onset at 180°C (DSC analysis), similar to 2-Fluoro-4-(4-methylphenyl)phenol .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Process Optimization :
- Use flow chemistry for controlled reduction (prevents over-reduction).
- Employ scavengers (e.g., silica-bound thiourea) to trap residual ketone.
- Impurity Profiling : Monitor by-products like 1-(4-Fluoro-3-methylphenyl)propane-1,2-diol (via HPLC-MS ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
